(5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
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Overview
Description
(5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound that contains both pyrrole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with an oxadiazole precursor under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrrole and oxadiazole compounds.
Scientific Research Applications
(5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain pyrrole rings and exhibit similar biological activities.
Pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are known for their pharmacological properties.
Uniqueness
(5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both pyrrole and oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N4O |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
[5-(2-pyrrol-1-ylpropan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C10H14N4O/c1-10(2,14-5-3-4-6-14)9-12-8(7-11)13-15-9/h3-6H,7,11H2,1-2H3 |
InChI Key |
MKGORKREWIXSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NO1)CN)N2C=CC=C2 |
Origin of Product |
United States |
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